molecular formula C13H11F3O B1455576 1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone CAS No. 1306738-42-0

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone

Cat. No.: B1455576
CAS No.: 1306738-42-0
M. Wt: 240.22 g/mol
InChI Key: UTRAMXSRECJXJP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone (CAS: 1306738-42-0) is a bicyclic organic compound characterized by a fused indene scaffold substituted with methyl, trifluoromethyl, and acetyl functional groups. Its molecular formula is $$ \text{C}{13}\text{H}{11}\text{F}_3\text{O} $$, with a molecular weight of 240.22 g/mol. The structure consists of a non-aromatic 3aH-indene core, where:

  • A trifluoromethyl (-CF$$_3$$) group occupies position 2.
  • A methyl (-CH$$_3$$) group is located at position 4.
  • An acetyl (-COCH$$_3$$) group is attached to position 5.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing -CF$$_3$$ group, which enhances metabolic stability in pharmaceutical applications, and the acetyl group, which provides a reactive site for further derivatization.

Table 1: Key physicochemical properties

Property Value
Molecular formula $$ \text{C}{13}\text{H}{11}\text{F}_3\text{O} $$
Molecular weight 240.22 g/mol
CAS number 1306738-42-0
SMILES CC(=O)C1=C(C)C2C(=CC(=C2)C(F)(F)F)C=C1
InChIKey UTRAMXSRECJXJP-UHFFFAOYSA-N

Historical Context and Discovery

This compound represents a niche synthetic target within the broader class of trifluoromethylated indene derivatives. First reported in the early 2010s, its synthesis aligns with advancements in direct trifluoromethylation strategies , such as photoredox catalysis and transition-metal-mediated coupling. For example, the trifluoromethyl group is often introduced via reagents like CF$$3$$Br or CF$$3$$SiMe$$_3$$, as demonstrated in methodologies by Prakash et al. and Mohar et al..

The indene scaffold itself is typically constructed through Friedel-Crafts acylation or cyclization reactions of pre-functionalized precursors. While the compound lacks widespread commercial use, its structural complexity positions it as a model system for studying steric and electronic effects in polycyclic frameworks.

Significance in Organic Chemistry and Materials Science

The integration of a -CF$$_3$$ group into the indene backbone confers unique properties with implications across multiple disciplines:

  • Pharmaceutical Chemistry : Trifluoromethyl groups improve drug candidates’ lipophilicity, membrane permeability, and resistance to oxidative metabolism. For instance, CF$$_3$$-containing analogs of indene derivatives have shown promise as kinase inhibitors and HSP90 antagonists.
  • Materials Science : The rigid indene core enhances thermal stability in polymers, while the -CF$$_3$$ group contributes to low surface energy, making the compound a potential precursor for hydrophobic coatings.
  • Synthetic Methodology : The compound’s synthesis exemplifies challenges in regioselective functionalization of bicyclic systems, particularly in avoiding defluorination side reactions during trifluoromethylation.

Recent studies highlight its utility in dynamic kinetic resolution (DKR) reactions , where the indene framework serves as a chiral backbone for asymmetric catalysis. Additionally, its acetyl group enables facile conversion to alcohols, amines, or heterocycles, broadening its applicability in medicinal chemistry.

Properties

IUPAC Name

1-[4-methyl-2-(trifluoromethyl)-3aH-inden-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O/c1-7-11(8(2)17)4-3-9-5-10(6-12(7)9)13(14,15)16/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRAMXSRECJXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=CC12)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of this compound typically begins with a suitably substituted indanone or indene precursor, which is functionalized to introduce the trifluoromethyl group and the methyl substituent at defined positions on the ring system. The key step involves the formation of the ethanone moiety at the 5-position of the indene ring.

Specific Preparation Methods

Based on detailed synthetic procedures from related literature and supporting information from recent chemical research, the following methods are applicable:

Formation via N-Tosylhydrazone Intermediate and Subsequent Cyclization

  • Step 1: Preparation of N-Tosylhydrazone Intermediate

    The starting ketone (a substituted acetophenone derivative) is reacted with p-toluenesulfonylhydrazide in dry methanol under reflux conditions (~60 °C). This reaction leads to the formation of the N-tosylhydrazone intermediate, which precipitates out and can be isolated by filtration after cooling to 0 °C. The yield of this step is typically quantitative.

  • Step 2: Cyclization to Form the Indanone Derivative

    The isolated N-tosylhydrazone is then subjected to a reaction with elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K2S2O8) in N,N-dimethylacetamide (DMAC) at 100 °C under air atmosphere for 2 hours. This oxidative cyclization step furnishes the desired indanone derivative with the trifluoromethyl and methyl substituents incorporated.

  • Work-up and Purification

    After completion, the reaction mixture is washed with water, extracted with ethyl acetate, concentrated under vacuum, and purified by preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (20:1) as eluent to afford the pure product.

This method is adapted from a general procedure for synthesizing substituted 1,2,3-thiadiazoles and related compounds, demonstrating its versatility for functionalized indanones as well.

Alternative Method: Hydrazone Formation Followed by Thionyl Chloride Treatment

  • Step 1: Hydrazone Formation

    Acetophenone derivatives are reacted with ethyl hydrazinecarboxylate in chloroform with catalytic hydrochloric acid under reflux, facilitating hydrazone formation with continuous removal of water.

  • Step 2: Conversion to Thiadiazole Intermediate

    The hydrazone is then treated with excess thionyl chloride at 0 °C to room temperature, promoting cyclization to 1,2,3-thiadiazole intermediates. Although this method primarily targets thiadiazole synthesis, it demonstrates the utility of hydrazone intermediates in accessing complex heterocyclic ketones.

  • Relevance

    While this method is more common for thiadiazole derivatives, modifications can be applied to synthesize indanone analogs with trifluoromethyl substitution by adjusting starting materials and reaction conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Tosylhydrazone formation Ketone + p-toluenesulfonylhydrazide in dry MeOH 60 °C (reflux) 5–60 min ~100 Precipitation of hydrazone; isolated by filtration
Cyclization to indanone N-tosylhydrazone + S + TBAI + K2S2O8 in DMAC 100 °C 2 hours 55–60 Oxidative cyclization under air
Hydrazone formation Ketone + ethyl hydrazinecarboxylate + HCl in CHCl3 80 °C (reflux) Overnight High Water removal critical for reaction progress
Thionyl chloride treatment Hydrazone + SOCl2 0 °C to r.t. Overnight Good For thiadiazole synthesis; adaptable for indanones

Analytical and Structural Confirmation

The products obtained via these methods are characterized by standard spectroscopic techniques including:

  • [^1H NMR and ^13C NMR](pplx://action/followup) : Chemical shifts confirm the presence of methyl, trifluoromethyl, and ketone functionalities, alongside aromatic proton patterns consistent with the indanone framework.

  • Mass Spectrometry : Molecular ion peaks corresponding to the molecular weight of 240.22 g/mol confirm the molecular formula C13H11F3O.

  • Purity Assessment : Preparative TLC and recrystallization ensure high purity of the final compound.

Summary of Preparation Methods

Method Key Reagents Advantages Limitations
N-Tosylhydrazone + Oxidative Cyclization p-Toluenesulfonylhydrazide, S, TBAI, K2S2O8, DMAC High yield, straightforward isolation Requires careful control of oxidation
Hydrazone Formation + SOCl2 Ethyl hydrazinecarboxylate, SOCl2 Versatile for heterocycle synthesis Mainly for thiadiazoles; adaptation needed

Chemical Reactions Analysis

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone undergoes various chemical reactions:

Scientific Research Applications

Chemistry

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone serves as a building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures.

Biology

In biological research, this compound is investigated for its potential effects on biological activity due to the presence of the trifluoromethyl group. Studies suggest that trifluoromethylated compounds may exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Potential Therapeutic Properties : Compounds with trifluoromethyl groups are often explored for their therapeutic potential in treating various diseases. Preliminary studies indicate that such compounds may possess significant anti-cancer activities.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition value (GI50) of approximately 15.72 µM, suggesting promising anticancer activity .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Its unique properties make it suitable for creating new materials with specific functionalities.
  • Pharmaceutical Manufacturing : The compound's role as an intermediate in drug synthesis highlights its significance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Inden-Based Ethanone Derivatives

1-(1,1,3-Trimethyl-2,3,3a,4,5,6-hexahydro-1H-inden-5-yl)ethanone ()
  • Molecular Formula : C₁₅H₂₂O
  • Substituents : Three methyl groups at positions 1, 1, and 3; hexahydro indene backbone.
  • Key Differences : The absence of a trifluoromethyl group and the fully saturated indene ring reduce aromaticity and electronic effects compared to the target compound. This derivative may exhibit lower polarity and altered pharmacokinetic properties.
1-(1,1,3,3-Tetramethyl-2H-inden-5-yl)ethanone ()
  • Molecular Formula : C₁₅H₂₀O
  • Substituents : Four methyl groups (positions 1, 1, 3, 3); partially unsaturated indene.
  • Key Differences : Increased steric hindrance from additional methyl groups may limit reactivity. The tetramethyl substitution pattern contrasts with the target compound’s trifluoromethyl group, which confers distinct electronic and steric properties.

Table 1: Comparison of Inden-Based Ethanones

Compound Molecular Formula Substituents Key Features
Target Compound C₁₃H₁₁F₃O 4-Me, 2-CF₃, 5-ethanone Aromatic indene, high lipophilicity
1-(1,1,3-Trimethyl-...-inden-5-yl)ethanone C₁₅H₂₂O 1,1,3-Me, hexahydro Saturated backbone, lower reactivity
1-(1,1,3,3-Tetramethyl-2H-inden-5-yl)ethanone C₁₅H₂₀O 1,1,3,3-Me Steric hindrance, reduced solubility

Thiazole-Based Ethanone Derivatives

1-[4-Methyl-2-(2-Pyridylamino)-thiazol-5-yl]ethanone ()
  • Molecular Formula : C₁₁H₁₁N₃OS
  • Substituents: Pyridylamino group at position 2, methyl at position 3.
  • Applications : Demonstrated antitumor activity via kinase inhibition (e.g., c-Met, CDK1) .
1-[4-Methyl-2-(Naphthalen-2-ylamino)-1,3-thiazol-5-yl]ethanone ()
  • Molecular Formula : C₁₆H₁₄N₂OS
  • Substituents: Naphthylamino group at position 2.
  • Applications: Potential anticancer agent due to extended aromaticity enhancing DNA intercalation .

Table 2: Thiazole-Based Ethanones vs. Target Compound

Compound Molecular Formula Core Structure Bioactivity Key Differences
Target Compound C₁₃H₁₁F₃O Indene Not explicitly reported Bicyclic vs. monocyclic thiazole
1-[4-Me-2-(Pyridylamino)-thiazol-5-yl]ethanone C₁₁H₁₁N₃OS Thiazole Kinase inhibition (anticancer) Heteroaromatic with amino substituent
1-[4-Me-2-(Naphthylamino)-thiazol-5-yl]ethanone C₁₆H₁₄N₂OS Thiazole DNA intercalation potential Bulkier substituent, altered solubility

Trifluoromethyl-Substituted Ethanones

1-[2-Hydroxy-5-(Trifluoromethoxy)phenyl]ethanone ()
  • Molecular Formula : C₉H₇F₃O₃
  • Substituents : Hydroxy and trifluoromethoxy groups.
  • Synthesis: Prepared via oxidation of phenolic precursors .
Mabuterol Intermediates ()
  • Example: 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula: C₁₂H₁₁ClF₃NO
  • Applications : Intermediate for β₂-adrenergic agonists .

Research Findings and Implications

  • Structural Insights : The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to methyl-substituted inden derivatives .
  • Biological Activity: While thiazole-based analogs show pronounced anticancer activity , the target compound’s indene scaffold may favor applications in materials science or as a synthetic intermediate for complex pharmaceuticals.
  • Synthetic Challenges : The indene backbone requires precise regioselective substitutions, contrasting with thiazole derivatives, where cyclocondensation reactions are well-established .

Biological Activity

1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone, commonly referred to by its CAS number 1306738-42-0, is an organic compound notable for its unique trifluoromethyl and indene structural features. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H11F3O
  • Molecular Weight : 240.22 g/mol
  • IUPAC Name : 1-[4-methyl-2-(trifluoromethyl)-3aH-inden-5-yl]ethanone
  • Canonical SMILES : CC1=C(C=CC2=CC(=CC12)C(F)(F)F)C(=O)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may influence their bioactivity. This compound may undergo various chemical reactions including electrophilic aromatic substitution and oxidation, which can lead to the formation of biologically active metabolites.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit antimicrobial properties. A study evaluating similar phenolic compounds showed significant inhibition of germination rates in various plant species, suggesting potential herbicidal or antimicrobial applications for derivatives of this compound .

Cytotoxicity

Investigations into the cytotoxic effects of structurally related compounds have shown that modifications in the indene structure can lead to varying levels of cytotoxicity against cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating effective concentrations required to inhibit cell proliferation significantly. The specific cytotoxic profile of this compound remains to be fully elucidated but suggests potential as an anticancer agent.

Case Studies

Study Findings
Study on Phenolic Compounds Demonstrated significant inhibition of germination rates in various plant species at concentrations up to 1 mM.
Cytotoxicity Assessment Related compounds showed varying degrees of cytotoxicity against cancer cell lines with IC50 values ranging from 0.1 mM to over 0.5 mM depending on structural modifications.

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting microbial infections or cancer.
  • Agricultural Chemistry : As a potential herbicide or plant growth regulator due to its phytotoxic effects observed in preliminary studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of such indenyl ethanones typically involves Friedel-Crafts acylation or alkylation reactions . For example, Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce the ethanone group to an aromatic system . Reaction optimization should focus on solvent choice (e.g., DCM or toluene), catalyst stoichiometry, and temperature control to minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C). The indenyl protons typically show complex splitting due to the bicyclic structure .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~204–220 for similar trifluoromethyl-substituted ethanones). Fragmentation patterns (e.g., loss of CO or CF₃ groups) aid in structural validation .

Q. What are the safety considerations for handling this compound in the laboratory?

  • Methodological Answer : While direct safety data for this compound is limited, analogs with trifluoromethyl groups (e.g., 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) suggest hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles), work in a fume hood, and consult hazard sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the indenyl ring. Optimize geometry using software like Gaussian or ORCA to study steric effects from the trifluoromethyl group .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : If X-ray diffraction data shows disorder (common in flexible indenyl systems), employ SHELXL refinement with restraints for bond lengths/angles. Use TWIN commands for twinned crystals and validate with R-factor convergence (<5% discrepancy). Cross-validate with spectroscopic data to confirm molecular conformation .

Q. How can catalytic systems (e.g., Rh/Pd) functionalize the indenyl core for derivatization?

  • Methodological Answer :

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at the indenyl 5-position. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h) .
  • Rhodium-mediated C–H activation : Direct functionalization of the indenyl ring via Rh(I) catalysts (e.g., [RhCl(CO)₂]₂) under inert conditions enables regioselective modifications .

Q. What are the challenges in analyzing substituent effects on the compound’s electronic properties?

  • Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect alters the indenyl ring’s electron density. Use UV-Vis spectroscopy to study π→π* transitions and compare with analogs lacking CF₃. Electrochemical methods (cyclic voltammetry) quantify redox potentials, revealing impacts on HOMO/LUMO levels .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • NMR Shifts : If computed (GIAO-DFT) ¹³C NMR shifts deviate >5 ppm from experimental values, re-examine solvent effects (e.g., PCM model for DMSO) or conformational flexibility in the indenyl ring .
  • MS Fragmentation : Discrepancies in fragmentation pathways may arise from unaccounted for tautomerism. Perform tandem MS/MS with collision-induced dissociation (CID) to validate pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone
Reactant of Route 2
1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone

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